5-Isopropyl-5H-thieno[2,3-c]pyrrole
Description
Properties
CAS No. |
119198-72-0 |
|---|---|
Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
5-propan-2-ylthieno[2,3-c]pyrrole |
InChI |
InChI=1S/C9H11NS/c1-7(2)10-5-8-3-4-11-9(8)6-10/h3-7H,1-2H3 |
InChI Key |
KYSABJFDEWSQSH-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C2C=CSC2=C1 |
Canonical SMILES |
CC(C)N1C=C2C=CSC2=C1 |
Synonyms |
5H-Thieno[2,3-c]pyrrole,5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-position of the thieno[2,3-c]pyrrole core is critical for modulating physicochemical and biological properties. Key analogs include:
Comparison with Pyrrolo[2,3-c]pyridine Derivatives
Pyrrolo[2,3-c]pyridines (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives) share structural similarities but replace the thiophene ring with a pyridine. Key differences include:
Functional Impact :
- The sulfur atom in thienopyrroles may enhance binding to metal ions or cysteine residues in enzymes.
Comparison with Tetrahydroindolo[2,3-c]quinolinones
Tetrahydroindolo[2,3-c]quinolinones (e.g., ambocarb derivatives) are structurally distinct but share multitarget profiles. Key distinctions:
Key Finding: Ambocarb remains the most potent DYRK1A inhibitor in its class, while thienopyrroles show stronger activity at L-type calcium channels, highlighting core-dependent target specificity.
Comparison with Triazole-Thiol Hybrids
Triazole-thiol derivatives (e.g., 5-R-4-phenyl-1,2,4-triazole-3-thiols) combine pyrrole/indole moieties with triazole rings. Contrasts include:
Molecular Docking Insights :
- Triazole-thiol hybrids exhibit broader enzyme inhibition due to dual heterocyclic motifs.
- Thienopyrroles may offer simpler optimization pathways for selective kinase modulators.
Physicochemical and Crystallographic Data
The isopropyl substituent influences molecular geometry and packing. For example:
Preparation Methods
Thiophene-Pyrrole Fusion via Thioglycolate Condensation
A related method from Haider et al. demonstrates the synthesis of methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. Although this targets a pyrazole analog, the strategy of condensing methyl thioglycolate with a chloronitrile precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile) is adaptable. For 5-isopropyl substitution:
-
Precursor Design : Replace the phenyl group with an isopropyl moiety at the pyrazole N1 position.
-
Thioglycolate Addition : React with methyl thioglycolate under basic conditions (K₂CO₃, ethanol, reflux).
-
Cyclization : Intramolecular attack forms the thiophene ring, yielding the fused system.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 23% (for analogous compound) | |
| Reaction Time | 6 hours | |
| Characterization | IR, ¹H NMR, MS |
Post-Cyclization Alkylation Strategies
N-Alkylation of 5H-Thieno[2,3-c]pyrrole
The direct alkylation of the pyrrole nitrogen in pre-formed 5H-thieno[2,3-c]pyrrole offers a straightforward route. ChemDiv’s building block BB20-4638 (methyl 5-isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate) implies this approach:
-
Synthesis of Parent Heterocycle : Prepare 5H-thieno[2,3-c]pyrrole via methods in Section 1.
-
Alkylation : Treat with isopropyl bromide in the presence of a base (e.g., NaH, DMF, 0–25°C).
-
Esterification : Introduce the methyl carboxylate group via standard esterification protocols.
Optimization Considerations :
-
Steric hindrance at the nitrogen may reduce alkylation efficiency.
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reactivity.
Paal–Knorr Pyrrole Synthesis Adaptations
One-Pot Pyrrole Ring Formation
The Paal–Knorr reaction, widely used for pyrrole synthesis, was adapted by Convertino et al. for converting 2,5-hexanedione into substituted pyrroles. For 5-isopropyl-thieno[2,3-c]pyrrole:
-
Diketone Preparation : Synthesize a thiophene-containing diketone (e.g., 3-isopropyl-2,5-hexanedione).
-
Amine Condensation : React with ammonium acetate or isopropylamine under acidic conditions.
-
Cyclization : Acid-catalyzed closure forms the pyrrole ring fused to thiophene.
Reaction Conditions :
Patent-Based Approaches
Dihydro-Thienopyrrole Derivatives
EP0180500A1 discloses methods for dihydro-5,6-4H-thieno[2,3-c]pyrrole derivatives. While focused on saturated systems, key steps are transferable:
-
Reductive Amination : Introduce the isopropyl group via reductive alkylation of an intermediate amine.
-
Oxidation : Dehydrogenate the dihydro compound to restore aromaticity.
Critical Parameters :
Comparative Analysis of Methods
Characterization and Validation
All synthesized compounds require rigorous characterization:
Q & A
Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?
- Approach :
Re-optimize computational models using solvent correction (e.g., PCM for aqueous environments).
Validate binding affinities via molecular docking (e.g., AutoDock Vina) and compare with SPR or ITC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
